Columbin

Description

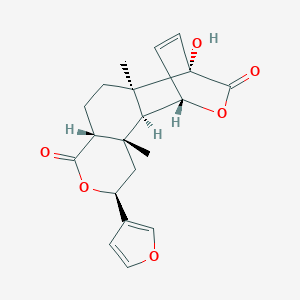

from Tinospora Cordifolia Miers & Calumbae Radix (the root of Jateorhiza columba MIERS, Menispermacea) ; structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S,3S,5S,8R,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14-,15-,18+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALLCALQGXXWNA-DURQJQQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-97-4 | |

| Record name | Columbin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLUMBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI91P85GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Extraction of Columbin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbin, a furanoditerpenoid lactone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the primary natural sources of Columbin and details various methodologies for its extraction and purification. The document is designed to serve as a practical resource for researchers and professionals involved in natural product chemistry and drug development, offering quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Natural Sources of Columbin

Columbin is predominantly found in plants of the Menispermaceae family. The principal species recognized for their significant Columbin content include:

-

Tinospora cordifolia : Widely used in traditional Ayurvedic medicine, the stems of Tinospora cordifolia are a well-documented source of Columbin.[1]

-

Tinospora bakis : This plant species is another notable source from which Columbin has been successfully isolated.[2]

-

Jatrorrhiza palmata (Calumba) : The root of this plant, known commercially as Calumba root, is a traditional source of Columbin.

-

Chasmanthera dependens : The stems and roots of this African plant are also known to contain Columbin.

-

Aristolochia albida : Columbin has also been isolated from this plant species.

-

Sphenocentrum jollyanum : Another reported source of Columbin.

The concentration of Columbin can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used.

Extraction Methodologies

The extraction of Columbin from its natural sources typically involves solvent extraction, followed by various chromatographic purification techniques. Modern methods such as supercritical fluid extraction and ultrasound-assisted extraction are also being explored for improved efficiency.

Conventional Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining Columbin. The choice of solvent is critical and is based on the polarity of Columbin.

Common Solvents:

-

Methanol

-

Ethanol

-

Ethanol-water mixtures

-

Dichloromethane

General Procedure:

-

Preparation of Plant Material: The plant material (e.g., stems of Tinospora cordifolia) is air-dried and ground into a coarse powder to increase the surface area for extraction.

-

Maceration or Soxhlet Extraction: The powdered plant material is either soaked in the chosen solvent for an extended period (maceration) or extracted continuously using a Soxhlet apparatus.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

Advanced Extraction Techniques

To enhance extraction efficiency and reduce the environmental impact of organic solvents, advanced techniques are being investigated.

-

Supercritical Fluid Extraction (SFE): This method utilizes supercritical carbon dioxide (CO2) as a solvent. The properties of supercritical CO2 can be tuned by altering pressure and temperature, allowing for selective extraction. Modifiers such as ethanol are often added to improve the solubility of polar compounds like Columbin.

-

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. UAE can significantly reduce extraction time and solvent consumption.

Purification Techniques

The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is necessary to isolate pure Columbin.

-

Liquid-Liquid Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate, and water) to separate compounds based on their differential solubility. Columbin typically partitions into the moderately polar fractions.

-

Column Chromatography: This is the most crucial step in the purification of Columbin.

-

Stationary Phase: Silica gel is the most commonly used adsorbent.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. A common solvent system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate or dichloromethane.

-

-

Recrystallization: The fractions containing Columbin obtained from column chromatography can be further purified by recrystallization from a suitable solvent to obtain high-purity crystals.

Quantitative Data on Extraction

The yield of Columbin is highly dependent on the plant source, the extraction method, and the solvents used. The following tables summarize available quantitative data.

| Plant Source | Plant Part | Extraction Method | Solvent(s) | Columbin Yield (% w/w of extract) | Reference |

| Tinospora cordifolia | Stem | Reflux | Water-Ethanol (1:1) | 0.196 | [3] |

| Tinospora cordifolia | Stem | Reflux | Water | 0.284 | [3] |

| Plant Source | Plant Part | Extraction Method | Solvent(s) | Total Extract Yield (% w/w of raw material) | Reference |

| Tinospora cordifolia | Stem | Soxhlet | Aqueous | 7.1 | [4] |

| Tinospora cordifolia | Stem | Soxhlet | 70% Ethanol | 3.2 | [4] |

| Tinospora cordifolia | Stem | Reflux | Water | 10.0 | [3] |

| Tinospora cordifolia | Stem | Reflux | Water-Ethanol (1:1) | 12.3 | [3] |

| Tinospora crispa | Stem | Ultrasound-Assisted | Ethanol | 4.49 - 10.60 | [5] |

Experimental Protocols

Protocol for Extraction and Isolation of Columbin from Tinospora cordifolia

This protocol is based on a method described for the isolation of Columbin from the stems of Tinospora cordifolia.

Materials and Reagents:

-

Dried and powdered stems of Tinospora cordifolia

-

Methanol

-

Hexane

-

Dichloromethane

-

Ethyl acetate

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column for chromatography

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction: a. Macerate the oven-dried (40°C) and powdered stem bark of Tinospora cordifolia with methanol at room temperature for 72 hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Solvent Partitioning: a. Suspend the crude methanol extract in water and sequentially partition it with hexane, dichloromethane, and ethyl acetate. b. Collect each fraction and evaporate the solvents to dryness.

-

Column Chromatography: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane). b. Pack a glass column with the silica gel slurry. c. Dissolve the ethyl acetate fraction (which is expected to be rich in Columbin) in a minimal amount of the initial mobile phase and load it onto the column. d. Elute the column with a solvent gradient of increasing polarity. For example, start with 100% dichloromethane and gradually increase the polarity by adding ethyl acetate. e. Collect fractions of the eluate and monitor the presence of Columbin in each fraction using Thin Layer Chromatography (TLC). f. Pool the fractions containing pure Columbin.

-

Recrystallization: a. Evaporate the solvent from the pooled fractions to obtain solid Columbin. b. Recrystallize the solid from a suitable solvent (e.g., a mixture of dichloromethane and methanol) to obtain pure crystals of Columbin.

HPTLC Method for Quantification of Columbin

This protocol is adapted from a validated HPTLC method for the quantification of Columbin in Tinospora cordifolia extracts.[3]

Materials and Reagents:

-

HPTLC plates pre-coated with silica gel 60 F254

-

Standard Columbin

-

Plant extract

-

Mobile phase: A mixture of hexane, chloroform, methanol, and formic acid in an optimized ratio.

-

Anisaldehyde–sulfuric acid reagent for derivatization

-

HPTLC densitometer

Procedure:

-

Sample and Standard Application: Apply known concentrations of standard Columbin and the plant extract as bands on the HPTLC plate.

-

Chromatographic Development: Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches a predetermined distance.

-

Drying: Dry the plate completely.

-

Derivatization: Spray the plate with anisaldehyde–sulfuric acid reagent and heat it until the spots become visible.

-

Densitometric Analysis: Scan the plate using a densitometer at a specific wavelength (e.g., 600 nm for the derivatized Columbin) to quantify the amount of Columbin in the sample by comparing the peak areas with those of the standard.

Biological Signaling Pathways

Columbin exhibits its anti-inflammatory effects primarily through the inhibition of key enzymes in the inflammatory cascade, namely Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[2]

Inhibition of the Arachidonic Acid Cascade

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX-2 then metabolizes arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2). Columbin selectively inhibits the activity of COX-2, thereby reducing the production of these inflammatory mediators.[2]

Inhibition of Nitric Oxide Production

During inflammation, the expression of iNOS is induced, leading to the production of high levels of nitric oxide (NO), a pro-inflammatory mediator. Columbin has been shown to inhibit the production of NO, likely by downregulating the expression or activity of the iNOS enzyme.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of Columbin from a plant source.

Conclusion

Columbin represents a promising natural compound with significant therapeutic potential. This guide has outlined its primary natural sources and provided a detailed overview of the methodologies for its extraction and purification, supported by available quantitative data. The elucidation of its anti-inflammatory mechanism through the inhibition of COX-2 and NO production offers a clear direction for further pharmacological investigation. The provided protocols and workflows serve as a practical foundation for researchers aiming to isolate and study this valuable furanoditerpenoid. Further research is warranted to optimize extraction yields from various sources and to fully delineate the molecular targets of Columbin in its diverse biological activities.

References

- 1. Translation affects mRNA stability in a codon-dependent manner in human cells | eLife [elifesciences.org]

- 2. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ubiquitination of inducible nitric oxide synthase is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Columbin: A Deep Dive into Bioavailability and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbin, a furanoditerpenoid lactone with promising pharmacological activities, has garnered significant interest in the scientific community. However, its therapeutic potential is intrinsically linked to its pharmacokinetic properties, particularly its bioavailability and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of Columbin's absorption, distribution, metabolism, and excretion (ADME) profile. We delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and elucidate the known metabolic routes, including the bioactivation of its furan moiety. Furthermore, we explore potential signaling pathways that may be modulated by Columbin and its metabolites, offering insights for future research and drug development endeavors.

Bioavailability of Columbin

Columbin exhibits low oral bioavailability, a critical factor to consider in its development as a therapeutic agent. Studies in rodent models have consistently demonstrated that a significant portion of orally administered Columbin does not reach systemic circulation. This is primarily attributed to extensive first-pass metabolism in the liver.

In contrast to its low in vivo bioavailability, in vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have shown that Columbin has high permeability. This suggests that the compound is well-absorbed from the gastrointestinal tract, but is then rapidly metabolized before it can be distributed throughout the body.

Table 1: Quantitative Bioavailability Data for Columbin

| Parameter | Species | Dosage and Route | Value | Reference |

| Oral Bioavailability | Rat | 50 mg/kg, p.o. | 2.8% | [1][2] |

| Intraperitoneal Bioavailability | Rat | 20 mg/kg, i.p. | 14% | [1][2] |

| Oral Bioavailability | Rat | Not specified | 3.18% | [3] |

| Absorptive Permeability (Papp, A→B) | Caco-2 cells | 10 µM | 2.60 x 10⁻⁵ cm/s | [1] |

| Efflux Permeability (Papp, B→A) | Caco-2 cells | 10 µM | 2.31 x 10⁻⁵ cm/s | [1] |

| Efflux Ratio (Papp, B→A / Papp, A→B) | Caco-2 cells | 10 µM | 0.88 | [1] |

Metabolic Pathways of Columbin

The metabolism of Columbin is a key determinant of its pharmacokinetic profile and has been linked to its potential for hepatotoxicity. The metabolic processes are broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: Bioactivation of the Furan Ring

The primary route of Phase I metabolism for Columbin involves the oxidation of its furan ring, a reaction catalyzed by cytochrome P450 enzymes.

Key Findings:

-

Enzyme Involved: CYP3A4 is the major enzyme responsible for the bioactivation of Columbin.

-

Metabolic Product: The oxidation of the furan ring leads to the formation of a reactive cis-enedial intermediate.

-

Hepatotoxicity: This reactive metabolite is thought to be a key contributor to Columbin-induced liver injury. It can form covalent adducts with cellular macromolecules, such as proteins.

-

Adduct Formation: The cis-enedial intermediate has been shown to react with glutathione (GSH) and N-acetyllysine, forming stable adducts.

Phase II Metabolism: An Unexplored Frontier

To date, there is a lack of specific studies investigating the Phase II metabolism of Columbin. Phase II reactions, such as glucuronidation and sulfation, are crucial for the detoxification and excretion of drugs and their metabolites. Given the presence of hydroxyl groups in the Columbin structure and its Phase I metabolites, it is plausible that they undergo conjugation reactions. Further research is warranted to explore these potential metabolic pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the bioavailability and metabolism of Columbin.

Quantification of Columbin in Biological Matrices

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of Columbin in biological samples.

Methodological Details:

-

Instrumentation: Waters UPLC BEH C18 column coupled with an API 5500 Qtrap mass spectrometer.

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Sample Preparation: One-step protein precipitation with methanol.

-

Linear Range: 1.22–2,500 nM.

In Vivo Pharmacokinetic Studies in Rats

Pharmacokinetic studies in animal models are crucial for determining the ADME properties of a compound.

Protocol Summary:

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Administration Routes: Intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.).

-

Dosing:

-

i.v.: 20 mg/kg in a vehicle of ethanol and PEG-300 (1:1).

-

i.p.: 20 mg/kg in a vehicle of ethanol and PEG-300 (1:1).

-

p.o.: 50 mg/kg as a suspension.

-

-

Blood Sampling: Serial blood samples are collected from the tail vein at various time points post-administration.

-

Sample Analysis: Plasma concentrations of Columbin are determined using a validated UPLC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the intestinal permeability of a compound.

Protocol Outline:

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to form a confluent monolayer.

-

Monolayer Integrity: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

-

Transport Study:

-

Absorptive (Apical to Basolateral): Columbin solution (e.g., 10 µM) is added to the apical side, and samples are collected from the basolateral side over time.

-

Efflux (Basolateral to Apical): Columbin solution is added to the basolateral side, and samples are collected from the apical side over time.

-

-

Sample Analysis: The concentration of Columbin in the collected samples is quantified by UPLC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

In Vitro Metabolism Studies

These assays are used to investigate the metabolic fate of a compound.

Liver Microsome Stability Assay:

-

Incubation: Columbin is incubated with liver microsomes (human, rat, or mouse) in the presence of NADPH (for Phase I) or UDPGA and PAPS (for Phase II).

-

Time Points: Aliquots are taken at various time points and the reaction is quenched.

-

Analysis: The remaining parent compound is quantified by LC-MS/MS to determine the rate of metabolism. Metabolite identification can also be performed.

Hepatocyte Metabolism Assay:

-

Incubation: Columbin is incubated with a suspension of fresh or cryopreserved hepatocytes.

-

Time Points: Samples are collected at different time points, and the reaction is terminated.

-

Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.

Potential Signaling Pathway Interactions

While the direct effects of Columbin's metabolites on signaling pathways have not been extensively studied, its classification as a furanolactone and the known activities of similar compounds provide a basis for hypothesizing potential interactions.

NF-κB Signaling Pathway:

-

One study has shown that Columbin itself does not suppress the translocation of NF-κB to the nucleus in LPS-stimulated RAW264.7 cells.

-

However, many other natural compounds, including some furanolactones, have been shown to modulate the NF-κB pathway, which is a key regulator of inflammation. The effect of Columbin's metabolites on this pathway remains an open area for investigation.

Antioxidant Signaling Pathways:

-

Furanolactone-containing compounds have been reported to possess antioxidant properties.

-

Potential mechanisms could involve the activation of antioxidant response elements (ARE) through the Nrf2 signaling pathway, leading to the expression of cytoprotective enzymes. The ability of Columbin or its metabolites to modulate these pathways is another area for future research.

Conclusion and Future Directions

Columbin presents a classic drug development challenge: a compound with promising bioactivity but poor oral bioavailability due to extensive first-pass metabolism. The elucidation of its primary Phase I metabolic pathway, involving CYP3A4-mediated bioactivation to a reactive cis-enedial intermediate, provides a crucial understanding of its potential for hepatotoxicity and a basis for structural modifications to improve its metabolic stability.

Future research should focus on a number of key areas:

-

Comprehensive Metabolite Identification: A thorough characterization of all major Phase I and Phase II metabolites of Columbin in various species, including humans, is necessary.

-

Investigation of Phase II Metabolism: Dedicated studies are needed to determine if Columbin and its Phase I metabolites undergo glucuronidation, sulfation, or other conjugation reactions.

-

Elucidation of Signaling Pathway Modulation: Research into the effects of Columbin's metabolites on key signaling pathways, such as NF-κB and Nrf2, will provide a deeper understanding of its pharmacological and toxicological profile.

-

Formulation Strategies: The development of novel formulation strategies, such as nanoformulations or co-administration with metabolic inhibitors, could be explored to enhance the oral bioavailability of Columbin.

By addressing these research gaps, the scientific community can better assess the therapeutic potential of Columbin and pave the way for its potential clinical application.

References

Columbin as a Potential Cholinesterase Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases, most notably Alzheimer's disease, by virtue of their ability to modulate acetylcholine levels in the brain. This document provides a detailed technical overview of columbin, a furanoditerpenoid isolated from plants like Tinospora cordifolia, and its potential as an acetylcholinesterase (AChE) inhibitor. In vitro studies demonstrate that columbin exhibits inhibitory activity against AChE, with molecular docking analyses suggesting a competitive binding mechanism within the enzyme's active site. This whitepaper consolidates the available quantitative data, details the experimental protocols used for its assessment, and visualizes key pathways and processes to support further research and development in this area.

Introduction: The Cholinergic System and Therapeutic Inhibition

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is integral to cognitive functions such as memory, learning, and attention.[1][2][3] In the pathology of Alzheimer's disease, a significant decline in cholinergic neurons leads to diminished ACh levels, contributing to cognitive decline.[1][4] The primary strategy to counteract this is the inhibition of cholinesterases, the enzymes responsible for ACh hydrolysis. There are two main types: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[5][6] By inhibiting these enzymes, the synaptic concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[6] Columbin, a natural furanoid diterpenoid, has emerged as a candidate for investigation due to its demonstrated AChE inhibitory effects.[4]

Quantitative Data Presentation: Inhibitory Activity of Columbin

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of the enzyme's activity. The available in vitro data for columbin is summarized below.

| Compound | Target Enzyme | IC50 Value (mg/mL) | IC50 Value (µM)¹ | Source(s) |

| Columbin | Acetylcholinesterase (AChE) | 1.2993 ± 0.17 | ~3626 | [4] |

| Columbin | Butyrylcholinesterase (BChE) | Data Not Available | Data Not Available | |

| Eserine (Standard) | Acetylcholinesterase (AChE) | 0.5318 ± 0.34 | - |

¹Calculated based on the molecular weight of columbin (C₂₀H₂₂O₆): 358.39 g/mol . The high µM concentration suggests moderate inhibitory potential.

Mechanism of Action: Insights from In Silico Studies

Molecular docking simulations have been employed to elucidate the binding mode of columbin with acetylcholinesterase, providing a hypothesis for its mechanism of action.

These studies suggest that columbin engages in competitive inhibition . It is predicted to bind directly within the active site gorge of the AChE enzyme. The interaction is stabilized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues.

Key interacting residues identified include:

-

Hydrophobic Interactions: ASP 72, TRP 84A, Phe 330A

-

Hydrogen Bonding: GLU 199

This binding at the active site physically obstructs the substrate, acetylcholine, from accessing the catalytic residues, thereby preventing its hydrolysis.

Caption: In silico binding mode of Columbin within the AChE active site.

Experimental Protocols: In Vitro Cholinesterase Inhibition Assay

The quantitative data for columbin's AChE inhibition was obtained using the Ellman colorimetric assay, a widely accepted and reliable method.[4]

Detailed Methodology (Ellman's Method)

This spectrophotometric assay quantifies the activity of cholinesterase by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of substrate hydrolysis by the enzyme.

1. Reagents and Preparation:

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

Enzyme Solution: Acetylcholinesterase (AChE) from a specified source (e.g., Pacific Electric Ray), diluted in buffer to a working concentration (e.g., 1 U/mL).

-

Test Compound: Columbin, dissolved in a suitable solvent (e.g., ethanol or DMSO) and serially diluted to achieve a range of test concentrations.

-

DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.

-

Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water.

2. Assay Procedure (96-Well Plate Format):

-

Step 1: To each well of a 96-well microplate, add 140 µL of phosphate buffer.

-

Step 2: Add 10 µL of the columbin stock solution (or solvent for the control).

-

Step 3: Add 10 µL of the AChE enzyme solution. Mix and pre-incubate the plate for 10-15 minutes at 25°C.

-

Step 4: Add 10 µL of DTNB solution to the mixture.

-

Step 5: Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Step 6: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance at regular intervals for a defined period (e.g., 5-10 minutes).

3. Data Analysis:

-

Calculate Reaction Rate: Determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min).

-

Calculate Percentage Inhibition: The percent inhibition for each columbin concentration is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Determine IC50: Plot the percentage inhibition against the logarithm of the columbin concentration. The IC50 value is determined from the resulting dose-response curve.

Caption: Standard experimental workflow for the Ellman's method.

Signaling Pathway Context

Columbin's potential therapeutic effect lies in its ability to modulate the cholinergic signaling pathway. In a healthy synapse, ACh is released, binds to postsynaptic receptors to propagate a signal, and is then rapidly hydrolyzed by AChE. By inhibiting AChE, columbin would increase the concentration of ACh in the synaptic cleft, leading to prolonged activation of cholinergic receptors and enhanced downstream signaling.

Caption: Modulation of the cholinergic signaling pathway by Columbin.

Conclusion and Future Perspectives

The available evidence indicates that columbin is a moderate inhibitor of acetylcholinesterase in vitro. Molecular docking studies provide a plausible competitive mechanism of action, offering a solid foundation for further investigation. However, several critical gaps in knowledge remain.

Recommendations for Future Research:

-

Butyrylcholinesterase (BChE) Screening: It is imperative to screen columbin against BChE to determine its selectivity. BChE is also a relevant target in later stages of Alzheimer's disease.

-

Enzyme Kinetics: Detailed kinetic studies should be performed to experimentally confirm the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and determine the inhibition constant (Ki).

-

In Vivo Efficacy: Preclinical studies in animal models of cognitive impairment are necessary to evaluate whether the in vitro activity of columbin translates to tangible cognitive benefits.

-

Structure-Activity Relationship (SAR): Synthesis and evaluation of columbin analogues could identify more potent derivatives and elucidate the key structural features required for cholinesterase inhibition.

-

Safety and Toxicology: A comprehensive toxicological profile of columbin is required to assess its viability as a drug lead.

References

- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Columbin from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbin is a furanoditerpenoid found in several plant species, most notably in the roots of Jateorhiza palmata (Calumba) and species of Tinospora. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-trypanosomal effects. These properties make Columbin a promising candidate for drug development. This document provides detailed application notes and protocols for the efficient isolation and purification of Columbin from plant extracts, intended for use in research and development settings.

Data Presentation

| Parameter | Method | Plant Source | Value | Reference |

| Extraction Yield | Supercritical CO2 Extraction (with ethanol as entrainer) | Tinospora species | High purity extract (specific yield not quantified) | [1] |

| Methanol Decoction | Passiflora caerulea | ~21.58% (total extract) | [2] | |

| Acetone Maceration | Passiflora caerulea | ~20.43% (total extract) | [2] | |

| Purification Efficiency | HPTLC Recovery | Tinospora cordifolia | 98.06 - 98.80% | Not available in search results |

| Analytical Parameters | Limit of Detection (LOD) - HPTLC | Tinospora cordifolia | 53.86 ng/band | Not available in search results |

| Limit of Quantification (LOQ) - HPTLC | Tinospora cordifolia | 163.21 ng/band | Not available in search results | |

| Biological Activity | COX-2 Inhibition (EC50) | In vitro assay | 53.1 µM | [3] |

| COX-1 Inhibition (EC50) | In vitro assay | 327 µM | [3] |

Experimental Protocols

Protocol 1: Extraction of Columbin from Jateorhiza palmata (Calumba Root)

This protocol describes a conventional solvent extraction method for obtaining a crude extract enriched with Columbin.

Materials:

-

Dried and powdered roots of Jateorhiza palmata

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Glassware (beakers, flasks)

Procedure:

-

Weigh 100 g of dried, powdered Jateorhiza palmata root and place it in a 1 L Erlenmeyer flask.

-

Add 500 mL of methanol to the flask to achieve a solid-to-solvent ratio of 1:5 (w/v).

-

Securely stopper the flask and place it on an orbital shaker. Macerate the plant material for 24 hours at room temperature.

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Continue the evaporation until a semi-solid crude extract is obtained.

-

Store the crude extract in a desiccator over silica gel until further purification.

Protocol 2: Purification of Columbin using Column Chromatography

This protocol outlines the purification of the crude extract using silica gel column chromatography.

Materials:

-

Crude Columbin extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column (e.g., 50 cm length, 4 cm diameter)

-

Solvents: n-hexane, ethyl acetate, methanol (all HPLC grade)

-

Cotton wool or glass wool

-

Sand (acid-washed)

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing:

-

Place a small plug of cotton wool or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand (approx. 1 cm) over the cotton plug.

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add another thin layer of sand on top of the packed silica gel.

-

Wash the column with n-hexane until the packing is stable. Do not let the solvent level drop below the top of the sand layer.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or a slightly more polar solvent like dichloromethane).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 80:20, and so on, v/v). A stepwise or gradient elution can be employed.

-

Collect fractions of equal volume (e.g., 20 mL) in separate tubes.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under a UV lamp (254 nm).

-

Pool the fractions that contain the pure Columbin (identified by comparing with a standard if available, or based on the presence of a single major spot at the expected Rf value).

-

-

Solvent Evaporation:

-

Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified Columbin.

-

Protocol 3: Further Purification by Macroporous Resin Chromatography

For a higher purity, the fractions containing Columbin can be further processed using macroporous resin chromatography.

Materials:

-

Partially purified Columbin fraction

-

Macroporous adsorption resin (e.g., AB-8 or a similar non-polar to weakly polar resin)

-

Glass column

-

Ethanol (various concentrations in deionized water)

-

Deionized water

Procedure:

-

Resin Pre-treatment:

-

Soak the macroporous resin in ethanol for 24 hours to swell and remove any impurities.

-

Wash the resin thoroughly with deionized water until the eluent is clear.

-

-

Column Packing:

-

Pack a glass column with the pre-treated resin.

-

Equilibrate the column by passing deionized water through it.

-

-

Sample Loading:

-

Dissolve the Columbin-containing fraction in a small amount of a suitable solvent (e.g., 20% ethanol) and load it onto the column at a slow flow rate.

-

-

Washing and Elution:

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the adsorbed compounds with a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect fractions at each elution step.

-

-

Fraction Analysis and Collection:

-

Analyze the fractions by TLC or HPLC to identify those containing pure Columbin.

-

Pool the pure fractions and evaporate the solvent to yield the purified Columbin.[4]

-

Protocol 4: Recrystallization of Columbin

This is the final step to obtain high-purity crystalline Columbin.

Materials:

-

Purified Columbin

-

Suitable solvent for recrystallization (e.g., ethanol, methanol, or a mixture of solvents like ethanol-water)

-

Erlenmeyer flask

-

Hot plate

-

Filter paper

-

Buchner funnel and filter flask

Procedure:

-

Place the purified Columbin in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. The solution should be saturated.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool down slowly to room temperature. Crystal formation should begin.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of Columbin from plant material.

Caption: Workflow for Columbin Isolation and Purification.

Signaling Pathway of Columbin's Anti-inflammatory Action

This diagram depicts the known mechanism of Columbin's anti-inflammatory effects through the inhibition of COX-2 and nitric oxide production.

Caption: Anti-inflammatory Signaling of Columbin.

References

- 1. CN102603764A - Extraction method of columbin - Google Patents [patents.google.com]

- 2. Extraction Processes with Several Solvents on Total Bioactive Compounds in Different Organs of Three Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 4. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Columbin Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Columbin in various animal models, summarizing key findings and detailing experimental protocols. Columbin, a furanoditerpenoid, has demonstrated potential therapeutic effects in preclinical studies, primarily attributed to its anti-inflammatory, neuroprotective, and anticancer properties.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetic profile of Columbin is crucial for designing in vivo experiments. Studies in rats have revealed that Columbin exhibits poor oral bioavailability, estimated to be between 2.8% and 3.18%.[1] This suggests that for oral administration, higher doses may be necessary to achieve therapeutic concentrations, or alternative routes of administration should be considered. Intraperitoneal administration results in a higher bioavailability of 14%.[1] The low oral bioavailability may be attributed to extensive first-pass metabolism in the liver.[1]

| Parameter | Value | Animal Model | Administration Route | Reference |

| Oral Bioavailability (F%) | 2.8% - 3.18% | Wistar Rats | Oral (p.o.) | [1] |

| Intraperitoneal Bioavailability (F%) | 14% | Wistar Rats | Intraperitoneal (i.p.) | [1] |

| Time to Maximum Concentration (Tmax) | 60 min | Wistar Rats | Oral (p.o.) | [1] |

| Time to Maximum Concentration (Tmax) | 20 min | Wistar Rats | Intraperitoneal (i.p.) | [1] |

Anti-inflammatory Activity

Columbin has shown significant anti-inflammatory effects in rodent models. A commonly used model to evaluate anti-inflammatory potential is the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

This model induces an acute inflammatory response characterized by edema (swelling). Columbin has been shown to dose-dependently inhibit this swelling.

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats (150-200 g).

-

Groups:

-

Vehicle control (e.g., saline or 1% carboxymethylcellulose).

-

Columbin-treated groups (e.g., 30, 100, 300, 700 mg/kg).

-

Positive control (e.g., Aspirin, 100 mg/kg).

-

-

Administration:

-

Administer Columbin or vehicle intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

| Dose (mg/kg, i.p.) | Animal Model | % Inhibition of Edema (at 4 hours) | Reference |

| 30 | Rat | Significant inhibition | [2] |

| 100 | Rat | Significant inhibition | [2] |

| 300 | Rat | Significant inhibition | [2] |

| 700 | Rat | Significant inhibition | [2] |

Signaling Pathway: The anti-inflammatory action of Columbin in this model is associated with the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.[3] However, it has been observed that Columbin does not suppress the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[3] A related compound, Columbianadin, has been shown to inhibit the NF-κB and MAPK (ERK and JNK) signaling pathways in a lipopolysaccharide (LPS)-induced inflammation model.[4]

Anticancer Activity

While direct in vivo studies with Columbin in cancer models are limited, research on related compounds like Columbianadin and Columbamine provides strong evidence for its potential anticancer effects, particularly through the modulation of key signaling pathways.

Glioblastoma Xenograft Mouse Model (with Columbianadin)

This model is used to assess the efficacy of anticancer agents against glioblastoma, an aggressive brain tumor.

Experimental Protocol (adapted from Columbianadin studies):

-

Cell Line: Human glioblastoma cell line (e.g., U87).[5]

-

Animal Model: Athymic nude mice (4-6 weeks old).

-

Tumor Implantation:

-

Stereotactically inject U87 cells into the striatum of the mouse brain.

-

-

Treatment:

-

Once tumors are established (monitored by bioluminescence imaging), begin treatment with Columbin (dosage to be determined based on toxicity studies) or vehicle, likely via intraperitoneal or intravenous injection due to poor oral bioavailability.

-

-

Monitoring:

-

Monitor tumor growth using bioluminescence imaging.

-

Record animal body weight and survival.

-

-

Endpoint Analysis:

-

At the end of the study, harvest brain tissue for histological and molecular analysis (e.g., Western blot for signaling pathway proteins).

-

Signaling Pathway: Studies with Columbianadin have shown that it inhibits glioblastoma progression by suppressing the PI3K/Akt signaling pathway.[5] Columbamine has also been shown to suppress hepatocellular carcinoma through the downregulation of PI3K/AKT, p38, and ERK1/2 MAPK signaling pathways.

Neuroprotective Potential

The neuroprotective effects of Columbin in animal models are an emerging area of research. While specific protocols for Columbin are not yet well-established, models of neuroinflammation are relevant given its known anti-inflammatory properties.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to study the effects of compounds on inflammation in the central nervous system.

Experimental Protocol (Proposed):

-

Animal Model: C57BL/6 mice.

-

Groups:

-

Vehicle control.

-

LPS-only group.

-

Columbin + LPS-treated groups (various doses of Columbin).

-

-

Administration:

-

Administer Columbin (e.g., i.p.) at selected doses for a specified period before and/or after LPS injection.

-

-

Induction of Neuroinflammation:

-

Administer a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).

-

-

Behavioral and Molecular Analysis:

-

Perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

-

At the end of the experiment, collect brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of microglial and astrocyte activation.

-

Analyze relevant signaling pathways (e.g., NF-κB, MAPK) via Western blot or immunohistochemistry.

-

Signaling Pathway: Based on the anti-inflammatory mechanism of the related compound Columbianadin, it is hypothesized that Columbin may exert neuroprotective effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory mediators in the brain.

Safety and Toxicity

In vivo toxicity studies in mice have indicated that Columbin is safe at the doses tested for anti-inflammatory activity.[3] However, one study has reported that administration of Columbin can induce liver injury, suggesting that the metabolic activation of Columbin may lead to hepatotoxicity.[6] Therefore, it is essential to conduct thorough dose-response and toxicity studies for any new animal model or administration route.

Disclaimer: The following protocols are intended as a guide for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). Dosages and administration routes should be optimized for specific experimental conditions.

References

- 1. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. COL22A1 Activates the PI3K/AKT Signaling Pathway to Sustain the Malignancy of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Columbianadin Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs: Impacts on ∙OH Radicals and HO-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Columbianadin suppresses glioblastoma progression by inhibiting the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Testing Columbin Bioactivity in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro methods to assess the bioactivity of columbin, a natural furanoditerpenoid with promising therapeutic potential. The protocols detailed below are intended to guide researchers in evaluating its anti-inflammatory, anti-cancer, and antioxidant properties.

Data Summary

The following tables summarize the quantitative data on columbin's bioactivity from various cell-based assays.

| Anti-inflammatory Activity of Columbin | |

| Assay | Cell Line |

| Nitric Oxide (NO) Production | RAW 264.7 |

| Cyclooxygenase-1 (COX-1) Inhibition | In vitro enzyme assay |

| Cyclooxygenase-2 (COX-2) Inhibition | In vitro enzyme assay |

| Anti-cancer Activity of Columbin | |

| Assay | Cell Line |

| Cell Viability (MTT Assay) | Glioblastoma (U87-MG, U251) |

| Apoptosis Induction | Glioblastoma |

| Cell Cycle Arrest | Glioblastoma |

| Antioxidant Activity of Columbin | |

| Assay | Method |

| DPPH Radical Scavenging | Spectrophotometry |

| ABTS Radical Scavenging | Spectrophotometry |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anti-inflammatory Activity Assays

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of columbin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of columbin that inhibits 50% of NO production.

Principle: This biochemical assay determines the ability of columbin to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.

Protocol:

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of columbin or a known COX inhibitor (positive control) to the wells.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: Measure the enzyme activity according to the kit's instructions, which typically involves colorimetric or fluorometric detection of the prostaglandin product.

-

Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of columbin.

Anti-cancer Activity Assays

Principle: The MTT assay is a colorimetric assay that measures cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed glioblastoma cells (e.g., U87-MG, U251) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of columbin (e.g., 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value at each time point.

Principle: This assay quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed glioblastoma cells in 6-well plates and treat with different concentrations of columbin for 48 hours.

-

Cell Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI staining solution and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Principle: This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

Protocol:

-

Cell Treatment: Treat glioblastoma cells with columbin for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

-

Reaction Setup: In a 96-well plate, add various concentrations of columbin to a methanolic solution of DPPH (0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Analysis: Measure the absorbance at 517 nm. Calculate the percentage of DPPH radical scavenging activity. Determine the IC50 value.

Principle: This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.

Protocol:

-

ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Reaction Setup: Add different concentrations of columbin to the ABTS•+ solution.

-

Incubation: Incubate the mixture for a short period (e.g., 6 minutes).

-

Data Analysis: Measure the absorbance at 734 nm. Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways potentially modulated by columbin and the general workflows for the described assays.

Caption: General experimental workflow for testing columbin's bioactivity.

Caption: Columbin's inhibitory effect on the PI3K/Akt signaling pathway.

Caption: Columbin does not inhibit NF-κB translocation.

Caption: Potential modulation of the JNK/MAPK pathway by columbin.

Application Note: Development of a Stable Columbin Formulation for Enhanced Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Columbin, a diterpenoid furanolactone, has demonstrated significant potential as an anti-inflammatory agent. Its therapeutic promise is primarily attributed to its inhibitory effects on cyclooxygenase-2 (COX-2) and nitric oxide (NO) production. However, the clinical translation of Columbin is hampered by its poor aqueous solubility and low oral bioavailability, which is estimated to be as low as 3.18% in rats.[1] This application note provides a comprehensive guide to developing a stable formulation for Columbin to enhance its delivery and overcome these limitations. We will focus on nanoencapsulation using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, as a promising strategy. This document outlines detailed protocols for formulation, characterization, and stability assessment.

Physicochemical Properties of Columbin

A thorough understanding of Columbin's physicochemical properties is fundamental to designing an effective formulation strategy. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₆ | --INVALID-LINK-- |

| Molecular Weight | 358.39 g/mol | --INVALID-LINK-- |

| Melting Point | >170°C (decomposes) | --INVALID-LINK-- |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | --INVALID-LINK-- |

| Oral Bioavailability | Poor (approximately 3.18% in rats) | [1] |

Proposed Formulation Strategy: PLGA-Based Nanoencapsulation

Given Columbin's hydrophobic nature and poor bioavailability, nanoencapsulation using PLGA is a highly suitable approach. This technique can protect the drug from degradation, improve its solubility, and provide controlled release, thereby enhancing its therapeutic efficacy. The single emulsion-solvent evaporation method is a well-established and reproducible technique for encapsulating hydrophobic drugs like Columbin within PLGA nanoparticles.

Experimental Protocols

Protocol for Preparation of Columbin-Loaded PLGA Nanoparticles

This protocol is adapted from established methods for encapsulating hydrophobic drugs in PLGA nanoparticles.

Materials:

-

Columbin

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.5 dL/g)

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve 10 mg of Columbin and 100 mg of PLGA in 2 mL of dichloromethane.

-

Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.

-

Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a magnetic stirrer. Immediately after, sonicate the mixture using a probe sonicator at 40% amplitude for 2 minutes in an ice bath to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C for 2-3 hours.

-

Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water by centrifugation to remove residual PVA and unencapsulated drug.

-

Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and lyophilize.

Protocol for Characterization of Columbin-Loaded PLGA Nanoparticles

4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Resuspend a small aliquot of the nanoparticle formulation in deionized water.

-

Analyze the suspension using a DLS instrument to determine the average particle size, PDI (a measure of size distribution), and zeta potential (an indicator of surface charge and stability).

-

4.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

-

Method: High-Performance Liquid Chromatography (HPLC)

-

Procedure:

-

Total Drug (W_total): Accurately weigh a known amount of lyophilized nanoparticles and dissolve in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated Columbin.

-

Free Drug (W_free): Analyze the supernatant collected after the first centrifugation step (from 4.1, step 5) to quantify the amount of unencapsulated Columbin.

-

Quantification: Determine the concentration of Columbin in both solutions using a validated HPLC method (see section 4.3).

-

Calculations:

-

EE (%) = [(W_total - W_free) / W_total] x 100

-

DL (%) = [(W_total - W_free) / Weight of nanoparticles] x 100

-

-

4.2.3. Morphology

-

Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)

-

Procedure:

-

Prepare a dilute suspension of the nanoparticles.

-

Place a drop of the suspension onto a stub (for SEM) or a carbon-coated copper grid (for TEM) and allow it to dry.

-

For SEM, sputter-coat the sample with gold.

-

Image the nanoparticles to observe their size, shape, and surface morphology.

-

Proposed Stability-Indicating HPLC Method for Columbin

This proposed method is based on established protocols for similar diterpene lactones and requires validation for Columbin.[2]

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of Columbin (likely in the range of 210-230 nm).

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

Protocol for Forced Degradation Studies of Columbin

Forced degradation studies are essential to establish the degradation pathways of Columbin and to validate the stability-indicating nature of the HPLC method.[3][4][5][6]

-

Acid Hydrolysis: Reflux Columbin solution in 0.1 N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux Columbin solution in 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat Columbin solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose solid Columbin to 60°C for 48 hours.

-

Photolytic Degradation: Expose Columbin solution to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the samples and analyze them using the developed HPLC method to separate the intact drug from any degradation products.

Data Presentation

The following tables should be used to systematically record and compare the data obtained from the characterization experiments.

Table 1: Physicochemical Characterization of Columbin-Loaded PLGA Nanoparticles

| Formulation Code | Columbin:PLGA Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) |

| F1 | 1:10 | |||

| F2 | 1:15 | |||

| F3 | 1:20 |

Table 2: Encapsulation Efficiency and Drug Loading of Columbin Formulations

| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) |

| F1 | ||

| F2 | ||

| F3 |

Table 3: Stability Data of Optimized Columbin Formulation (e.g., F1) at 4°C

| Time (Months) | Particle Size (nm) | PDI | % Drug Remaining |

| 0 | 100 | ||

| 1 | |||

| 3 | |||

| 6 |

Visualizations

Experimental Workflow

Caption: Workflow for the preparation and characterization of Columbin-loaded PLGA nanoparticles.

Anti-inflammatory Signaling Pathway of Columbin

Caption: Columbin's anti-inflammatory mechanism via inhibition of COX-2 and iNOS pathways.

Conclusion

The development of a stable and effective formulation is paramount to unlocking the therapeutic potential of Columbin. The protocols and characterization methods outlined in this application note provide a robust framework for researchers to develop and evaluate Columbin-loaded PLGA nanoparticles. This nanoformulation strategy holds the promise of significantly improving the delivery and bioavailability of Columbin, thereby paving the way for its further preclinical and clinical investigation as a potent anti-inflammatory agent.

References

- 1. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]

- 2. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianjpr.com [asianjpr.com]

The Potential of Columbin: Molecular Docking Application Notes and Protocols for Drug Discovery

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural world remains a profound source of inspiration. Columbin, a furanoditerpenoid isolated from species such as Tinospora cordifolia, is emerging as a promising candidate for drug development. This document provides detailed application notes and protocols for the molecular docking of Columbin with various protein targets, offering a guide for researchers, scientists, and drug development professionals.

Recent in silico studies have highlighted Columbin's potential to interact with a range of biologically significant proteins, suggesting its therapeutic applicability in neurodegenerative diseases, diabetes, and urolithiasis. This report summarizes the quantitative data from these studies, outlines detailed experimental protocols for performing molecular docking, and visualizes the associated signaling pathways and workflows.

Application Notes

Columbin has been the subject of several molecular docking studies to elucidate its mechanism of action and identify potential therapeutic targets. These computational analyses predict the binding affinity and interaction patterns of Columbin within the active sites of various proteins.

One of the primary targets investigated is Acetylcholinesterase (AChE) , an enzyme implicated in the pathogenesis of Alzheimer's disease.[1][2] By inhibiting AChE, the concentration of the neurotransmitter acetylcholine in the brain can be increased, a key strategy in managing Alzheimer's symptoms.[3][4][5][6] Molecular docking studies have shown that Columbin can effectively bind to the active site of AChE, indicating its potential as a neuroprotective agent.[1][2]

Another study explored the interaction of Columbin with α-glucosidase , an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a critical approach in managing type 2 diabetes. The docking analysis revealed favorable binding of Columbin to α-glucosidase, suggesting its potential as an anti-hyperglycemic agent.

Furthermore, research has indicated Columbin's interaction with proteins implicated in urolithiasis, namely glycolate oxidase, oxalate oxidase, and CD44 .[2] These findings open avenues for investigating Columbin as a potential treatment for kidney stones.

The diverse range of protein targets with which Columbin is predicted to interact underscores its potential as a scaffold for the development of new drugs for a variety of conditions. The following sections provide quantitative data from these docking studies and detailed protocols to enable researchers to conduct their own in silico analyses.

Quantitative Data Summary

The following tables summarize the binding affinities and interacting residues from molecular docking studies of Columbin with its target proteins. Binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger bond.

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| Acetylcholinesterase (AChE) | 1OCE | Columbin | -7.1371 | ASP72, TRP84, GLU199, PHE330 | [1] |

| α-glucosidase | Not Specified | Columbin | -7.9 | ASN301 | [7] |

| Glycolate oxidase | Not Specified | Columbin | High | Not Specified | [2] |

| Oxalate oxidase | Not Specified | Columbin | High | Not Specified | [2] |

| CD44 | Not Specified | Columbin | High | Not Specified | [2] |

Table 1: Summary of Molecular Docking Data for Columbin with Various Target Proteins.

Experimental Protocols

This section provides a detailed methodology for performing molecular docking of Columbin with a target protein using the widely-used software AutoDock Vina.

Preparation of the Target Protein

The first step in molecular docking is the preparation of the protein structure.

-

Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., AChE with PDB ID: 1OCE).

-

Clean the Protein Structure:

-

Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.

-

Remove all water molecules, heteroatoms (non-protein molecules), and any co-crystallized ligands from the structure.

-

If the protein has multiple chains, select the chain that contains the active site of interest and delete the others.

-

-

Add Hydrogens and Charges:

-

Use software like AutoDockTools (ADT) to add polar hydrogens to the protein.

-

Add Kollman charges to the protein atoms.

-

-

Save the Prepared Protein: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Preparation of the Ligand (Columbin)

The ligand, in this case, Columbin, also needs to be prepared for docking.

-

Obtain Ligand Structure: Obtain the 3D structure of Columbin from a chemical database such as PubChem or ZINC. Save the structure in a standard format like SDF or MOL2.

-

Convert to PDBQT Format:

-

Open the ligand file in ADT.

-

The software will automatically detect the root and rotatable bonds of the ligand.

-

Save the prepared ligand in the PDBQT format.

-

Molecular Docking using AutoDock Vina

With the prepared protein and ligand, the docking simulation can now be performed.

-

Grid Box Generation:

-

Define a "grid box" around the active site of the target protein. This box specifies the search space for the ligand docking.

-

The dimensions and center of the grid box should be large enough to encompass the entire binding pocket.

-

-

Configuration File:

-

Create a configuration text file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

-

-

Run AutoDock Vina:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

The command will look something like this: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities.

-

The log file (log.txt) will contain the binding affinity values for each pose.

-

The pose with the lowest binding affinity is typically considered the most favorable.

-

Visualization of Interactions

The final step is to visualize the interactions between the ligand and the protein to understand the binding mode.

-

Load the Complex: Open the prepared protein PDBQT file and the output ligand PDBQT file in a molecular visualization tool.

-

Analyze Interactions:

-

Identify the amino acid residues in the active site that are interacting with the ligand.

-

Visualize the types of interactions, such as hydrogen bonds and hydrophobic interactions.

-

Software like Discovery Studio Visualizer or PyMOL can be used to generate 2D and 3D diagrams of these interactions.

-

Visualizations

The following diagrams illustrate key signaling pathways and a general workflow for molecular docking.

Conclusion